1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione 1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14519355
InChI: InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2
SMILES:
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.5 g/mol

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

CAS No.:

Cat. No.: VC14519355

Molecular Formula: C20H21N3O4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione -

Specification

Molecular Formula C20H21N3O4S
Molecular Weight 399.5 g/mol
IUPAC Name 3-[4-(benzenesulfonyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Standard InChI Key SABICFKQWDLUMQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Descriptors

The compound’s molecular identity is defined by its systematic IUPAC name and the following physicochemical properties:

PropertyValue
Molecular FormulaC20H21N3O4S\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}
Molar Mass399.5 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsPyrrolidinedione, piperazine, phenylsulfonyl

The pyrrolidinedione ring (2,5-diketopyrrolidine) serves as the central scaffold, with a phenyl group at position 1 and a 4-(phenylsulfonyl)piperazine substituent at position 3. This arrangement creates distinct hydrophobic and polar regions, enabling potential interactions with biological targets or synthetic precursors.

Structural Analysis and Conformational Dynamics

The phenylsulfonyl group introduces electron-withdrawing characteristics to the piperazine ring, which may influence the compound’s solubility and reactivity. X-ray crystallography data for analogous structures suggest that the piperazine moiety adopts a chair conformation, while the pyrrolidinedione ring maintains a planar configuration due to conjugation between the carbonyl groups. This rigidity could enhance binding specificity in pharmacological contexts.

Synthesis and Preparation

General Synthetic Strategies

While no explicit protocol for synthesizing 1-phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has been published, methodologies for related piperazine-pyrrolidinedione hybrids provide actionable insights. A two-step approach is commonly employed:

  • Piperazine Functionalization: Introduction of the phenylsulfonyl group via nucleophilic substitution using phenylsulfonyl chloride under basic conditions .

  • Pyrrolidinedione Coupling: Condensation of the modified piperazine with a preformed pyrrolidinedione intermediate, often catalyzed by transition metals or organocatalysts .

Notably, recent patents describe transition metal-free routes for analogous compounds, emphasizing cost efficiency and reduced purification challenges . For example, WO2017137048A1 details a base-mediated coupling of fluorobenzene derivatives with thiophenol-substituted piperazines, achieving yields exceeding 70% under mild conditions .

Challenges in Optimization

Key hurdles in synthesizing this compound include:

  • Regioselectivity: Ensuring precise substitution at the piperazine nitrogen without side reactions.

  • Steric Hindrance: The bulky phenylsulfonyl group may impede coupling reactions, necessitating elevated temperatures or prolonged reaction times .

  • Purification: Separation from byproducts such as unreacted piperazine or sulfonamide derivatives requires advanced chromatographic techniques.

Analog StructureTargetIC₅₀/EC₅₀Reference
Triazole-pyrrolidinedioneCCR534.5 μM
Adamantane-piperazineSW620 CRC cells25.0 μM
MVC (Maraviroc)CCR5401 μM

These data imply that strategic modifications to the pyrrolidinedione-piperazine scaffold could enhance potency and selectivity.

Chemical Reactivity and Applications in Synthesis

Reactivity Profile

The compound’s multifunctional architecture permits diverse chemical transformations:

  • Nucleophilic Aromatic Substitution: The electron-deficient phenylsulfonyl group facilitates displacement reactions at the para position.

  • Reductive Amination: The secondary amine in the piperazine ring can undergo alkylation or acylation.

  • Carbonyl Activation: The diketone in the pyrrolidinedione ring is susceptible to nucleophilic attack, enabling ring-opening polymerizations or cross-coupling reactions.

Role as a Synthetic Intermediate

This compound serves as a precursor for:

  • Heterocyclic Libraries: Parallel synthesis of imidazolidinones or thiazolidinediones via ring expansion.

  • Polymer Chemistry: Step-growth polymerization with diols or diamines to yield high-performance thermoplastics.

Current Research and Future Directions

Knowledge Gaps and Opportunities

Despite its structural intrigue, critical gaps persist:

  • Pharmacokinetic Studies: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits therapeutic assessment.

  • Target Identification: High-throughput screening against GPCR or kinase panels is needed to elucidate mechanisms.

Emerging Methodologies

Advances in computational chemistry, such as pharmacophore modeling (e.g., PH9 in CCR5 studies ), could prioritize synthetic targets or predict off-target effects. Additionally, flow chemistry platforms may address scalability challenges in synthesis.

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